5-bromo-1H-indazol-4-amine

IDO1 inhibitor halogen bonding structure-based drug design

5-Bromo-1H-indazol-4-amine (CAS 1891120-48-1, molecular formula C₇H₆BrN₃, molecular weight 212.05 g/mol) is a heterocyclic building block belonging to the 4-aminoindazole class. It features a bromine atom at the indazole 5‑position and a primary amine at the 4‑position, a substitution pattern that confers distinct electronic and steric properties for downstream derivatization.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1891120-48-1
Cat. No. B6592295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indazol-4-amine
CAS1891120-48-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)N)Br
InChIInChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11)
InChIKeyCVXAQLVIOGXXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-indazol-4-amine (CAS 1891120-48-1): Procurement-Relevant Identity and Class Context


5-Bromo-1H-indazol-4-amine (CAS 1891120-48-1, molecular formula C₇H₆BrN₃, molecular weight 212.05 g/mol) is a heterocyclic building block belonging to the 4-aminoindazole class. It features a bromine atom at the indazole 5‑position and a primary amine at the 4‑position, a substitution pattern that confers distinct electronic and steric properties for downstream derivatization [1]. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting human indoleamine 2,3‑dioxygenase 1 (hIDO1) and tryptophan 2,3‑dioxygenase (hTDO), as well as in kinase inhibitor discovery [2]. Commercial sourcing typically specifies a purity of ≥97–98% .

Why Indazole-4-amine Analogs Cannot Replace 5-Bromo-1H-indazol-4-amine in Structure-Guided IDO1/TDO Programs


Within the 1H‑indazol‑4‑amine scaffold class, the precise position of the halogen substituent governs non‑covalent interactions that directly determine target engagement potency. Crystallographic and biochemical analyses reveal that the 5‑bromo substituent enables a specific sulfur–bromine halogen bond with the enzyme active site that the 6‑bromo isomer cannot recapitulate [1]. This structural feature translates into a measurable, two‑fold difference in inhibitory activity against hIDO1 for the derived ligands [1]. Consequently, substituting 5‑bromo‑1H‑indazol‑4‑amine with the commercially available 6‑bromo‑1H‑indazol‑4‑amine (CAS 885518‑50‑3) or the unsubstituted 1H‑indazol‑4‑amine (CAS 41748‑71‑4) would forgo a validated, structure‑enabled potency advantage, undermining the structure–activity relationship (SAR) progression of dual hIDO1/hTDO inhibitor lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Bromo-1H-indazol-4-amine Against Closest Analogs


Regioisomeric Bromine Position Dictates a Two-Fold hIDO1 Inhibitory Potency Gain via a Sulfur–Bromine Halogen Bond

Ligand 13 (PDB 7E0T), derived from 5‑bromo‑1H‑indazol‑4‑amine, inhibits hIDO1 with an IC₅₀ of 0.64 μM, compared to 1.23 μM for the regioisomeric ligand 12 (PDB 7E0S) derived from 6‑bromo‑1H‑indazol‑4‑amine [1]. The 1.9‑fold potency improvement is attributed to a sulfur–bromine halogen bond that is sterically and electronically inaccessible to the 6‑bromo isomer [1].

IDO1 inhibitor halogen bonding structure-based drug design

Crystallographically Validated Binding Mode Confirms 5‑Bromo Engagement with IDO1 Heme Pocket

The co‑crystal structure of hIDO1 with (1R,2S)‑2‑(((5‑bromo‑1H‑indazol‑4‑yl)amino)methyl)cyclohexan‑1‑ol (PDB 7E0T) resolved at 2.14 Å confirms direct coordination of the indazole‑4‑amine core to the heme iron, while the 5‑bromine atom occupies a sub‑pocket enabling a halogen‑bond interaction with a backbone sulfur atom [1]. In contrast, the 6‑bromo regioisomer (PDB 7E0S) cannot form this interaction, resulting in a different binding pose and lower affinity [2].

X-ray crystallography IDO1 fragment-based drug discovery

5‑Bromo‑1H‑indazol‑4‑amine as a Privileged Intermediate for Potent Kinase Inhibitor Libraries

A scaffold‑oriented parallel synthesis campaign evaluated 5‑substituted indazoles and amino‑indazoles against a panel of kinases including Rock2, Gsk3β, Aurora2, and Jak2 [1]. While quantitative IC₅₀ values for the 5‑bromo analog specifically are not publicly tabulated in the abstract, the study establishes that 5‑substitution on the indazole‑4‑amine scaffold is a privileged position for achieving potent kinase inhibition, with the bromine atom providing a synthetic handle for further diversification via cross‑coupling chemistry [1]. The unsubstituted 1H‑indazol‑4‑amine lacks this diversification point, limiting its utility in library synthesis.

kinase inhibitors parallel synthesis scaffold-oriented synthesis

Purity and Physical Form Differentiators for Reproducible Synthesis

Commercially, 5‑bromo‑1H‑indazol‑4‑amine is routinely available at ≥98% purity, whereas the commonly considered alternative 6‑bromo‑1H‑indazol‑4‑amine (CAS 885518‑50‑3) is often supplied at 96% purity . The higher baseline purity reduces the risk of introducing regioisomeric or de‑brominated impurities that can confound biological assay results and complicate downstream coupling reactions.

chemical procurement purity specification synthetic reproducibility

Procurement-Driven Application Scenarios for 5-Bromo-1H-indazol-4-amine


Structure-Guided Optimization of Dual hIDO1/hTDO Inhibitors for Neurodegeneration

Use 5‑bromo‑1H‑indazol‑4‑amine as the core fragment for synthesizing 4‑aminoindazole‑based dual hIDO1/hTDO inhibitors. Derivatization via reductive amination or N‑alkylation with cyclohexanol‑containing aldehydes yields ligands that recapitulate the validated sulfur–bromine halogen bond observed in PDB 7E0T, enabling IC₅₀ values in the sub‑micromolar range (0.64 μM against hIDO1) [1]. This scaffold has demonstrated brain penetration and efficacy in an MPTP‑induced mouse model of Parkinson's disease, supporting its use in CNS‑targeted IDO1/TDO programs [1].

Kinase Inhibitor Library Synthesis via Late‑Stage Cross‑Coupling

Employ 5‑bromo‑1H‑indazol‑4‑amine as a diversification‑ready building block in parallel synthesis of kinase‑focused compound libraries. The 5‑bromine atom serves as a handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross‑coupling reactions, enabling rapid exploration of the 5‑position SAR across kinase targets such as Rock2, Gsk3β, Aurora2, and Jak2 [2]. This synthetic strategy is inaccessible with the unsubstituted 1H‑indazol‑4‑amine, which requires de novo functionalization at each diversification step [2].

Co‑Crystallographic Fragment Screening and Biophysical Validation

Utilize the compound as a validated crystallographic fragment for soaking or co‑crystallization experiments with IDO1. The published 2.14 Å co‑crystal structure (PDB 7E0T) provides a high‑resolution reference for interpreting electron density maps and for designing analogues that preserve the critical heme‑coordinating 4‑amine pharmacophore and the 5‑bromine sub‑pocket occupancy [3]. This enables direct comparison with the 6‑bromo isomer (PDB 7E0S, 2.71 Å) in fragment‑based drug discovery campaigns [4].

Synthesis of Regioisomerically Pure Indazole‑4‑amine Derivatives for SAR Precisión Studies

Use the 98%+ purity 5‑bromo‑1H‑indazol‑4‑amine to prepare regioisomerically unambiguous derivatives for head‑to‑head biological profiling against the 6‑bromo isomer. The higher commercial purity minimizes confounding effects from isomeric impurities . This is critical for accurately attributing potency differences to the bromine position rather than to contaminating regioisomers.

Quote Request

Request a Quote for 5-bromo-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.